7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one
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Overview
Description
7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is a heterocyclic compound with the molecular formula C9H12N4O. This compound belongs to the class of pyrazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-alkynyl ketones, followed by cyclization . The reaction conditions often include the use of catalysts such as gold or sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-3-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one: Similar structure but with a phenyl group instead of a propyl group.
Sildenafil: Contains a pyrazolo[4,3-d]pyrimidin-7-one core, used as a PDE5 inhibitor.
Uniqueness
7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H14N4 with a molecular weight of 194.25 g/mol. The compound features a pyrazolo-pyridazine core structure, which is known for its diverse biological activities.
Research indicates that compounds with pyrazolo[3,4-d]pyridazine scaffolds often exhibit inhibition of various enzymes and receptors. For instance, studies have shown that similar compounds can act as selective inhibitors of deubiquitinating enzymes (DUBs), which play crucial roles in cellular regulation by modulating protein degradation pathways .
Pharmacological Effects
-
Anticancer Activity :
- Pyrazolo compounds have been explored for their potential as anticancer agents. A study highlighted the ability of pyrazolo derivatives to inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .
- In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating potent activity .
- Neuroprotective Effects :
Case Studies
- Inhibition of DUBs :
-
Anticancer Efficacy :
- A synthesized series of pyrazolo derivatives were tested against multiple cancer cell lines. The results indicated that modifications to the pyrazolo core significantly influenced their potency. For instance, one compound showed an IC50 value of 25 nM against HepG-2 cells, highlighting the structure-activity relationship (SAR) critical for drug design .
Data Tables
Properties
CAS No. |
62538-40-3 |
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Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
7-methyl-3-propyl-2,5-dihydropyrazolo[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C9H12N4O/c1-3-4-6-7-8(12-11-6)5(2)10-13-9(7)14/h3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
CPHSGUCTLOXEFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(=NN1)C(=NNC2=O)C |
Origin of Product |
United States |
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